molecular formula C9H18N2O2 B051656 (S)-3-(Boc-amino)pyrrolidine CAS No. 122536-76-9

(S)-3-(Boc-amino)pyrrolidine

Katalognummer B051656
CAS-Nummer: 122536-76-9
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: DQQJBEAXSOOCPG-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including "(S)-3-(Boc-amino)pyrrolidine," often involves strategies such as asymmetric deprotonation, cyclization reactions, and the use of chiral auxiliaries to achieve the desired stereochemistry. For example, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved by treating the corresponding (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine, showing solvent dependence and high enantiomeric excesses in certain cases (Wu, Lee, & Beak, 1996).

Molecular Structure Analysis

Molecular modeling and spectroscopic properties of related Boc-amino pyridines have been studied using various density functional theory (DFT) methods. These studies provide insights into the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shift values, and electronic properties such as HOMO-LUMO energies and absorption wavelengths (Vural, 2015).

Wissenschaftliche Forschungsanwendungen

  • Pharmaceutical Intermediate

    • This compound is often used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceuticals.
  • Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

    • This compound can be used as a building block to prepare 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives .
    • These derivatives are potent inhibitors against EGFR tyrosine kinase , which is an enzyme associated with cell growth and proliferation. Inhibiting this enzyme can be beneficial in treating certain types of cancer.
    • The outcomes would be the successful synthesis of the pyrido[3,4-d]pyrimidine derivatives and their demonstrated inhibitory activity against EGFR tyrosine kinase .
  • Synthesis of Aminopyrrolidine Scaffolds

    • “(S)-3-(Boc-amino)pyrrolidine” can be used to synthesize aminopyrrolidine scaffolds for asymmetric Morita−Baylis-Hillman reaction .
    • The outcomes would be the successful synthesis of the aminopyrrolidine scaffolds and their use in the asymmetric Morita−Baylis-Hillman reaction .
  • Synthesis of N-Benzyl-3-Sulfonamidopyrrolidines

    • “(S)-3-(Boc-amino)pyrrolidine” can be used to synthesize N-benzyl-3-sulfonamidopyrrolidines .
    • These compounds are potent bacterial cell division inhibitors , which could be useful in the development of new antibiotics.
    • The outcomes would be the successful synthesis of the N-benzyl-3-sulfonamidopyrrolidines and their demonstrated inhibitory activity against bacterial cell division .

Safety And Hazards

“(S)-3-(Boc-amino)pyrrolidine” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Eigenschaften

IUPAC Name

tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363878
Record name (S)-3-(Boc-amino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Boc-amino)pyrrolidine

CAS RN

122536-76-9
Record name (S)-3-(Boc-amino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 101.5 g (0.37 mole) of 1,1-dimethylethyl [1-(phenylmethyl)-3-pyrrolidinyl]carbamate, 5.0 g of 20% Palladium on carbon and 1 liter of tetrahydrofuran was shaken in an atmosphere of hydrogen at about 50 psi and room temperature for 24 hours. The catalyst was removed by filtering through Celite, and the filtrate was concentrated in vacuo to give 6.8 g of 1,1-dimethylethyl (3-pyrrolidinyl)carbamate which solidified upon standing and was of sufficient purity to be used as is for the ensuing steps.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Boc-amino)pyrrolidine
Reactant of Route 2
(S)-3-(Boc-amino)pyrrolidine
Reactant of Route 3
(S)-3-(Boc-amino)pyrrolidine
Reactant of Route 4
(S)-3-(Boc-amino)pyrrolidine
Reactant of Route 5
Reactant of Route 5
(S)-3-(Boc-amino)pyrrolidine
Reactant of Route 6
(S)-3-(Boc-amino)pyrrolidine

Citations

For This Compound
29
Citations
S Suwal, M Rahman, G O'Brien, VG Karambizi… - New Journal of …, 2022 - pubs.rsc.org
The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst. Nearly two dozen functionally and …
Number of citations: 1 pubs.rsc.org
AE Shchekotikhin, LG Dezhenkova, VB Tsvetkov… - European journal of …, 2016 - Elsevier
Anthraquinones and their analogues, in particular heteroarene-fused anthracendiones, are prospective scaffolds for new compounds with improved antitumor characteristics. We herein …
Number of citations: 69 www.sciencedirect.com
AS Tikhomirov, VB Tsvetkov, YL Volodina… - Bioorganic …, 2022 - Elsevier
Chemical modifications of anthraquiones are aimed at novel derivatives with improved antitumor properties. Emergence of multidrug resistance (MDR) due to overexpression of …
Number of citations: 2 www.sciencedirect.com
AE Shchekotikhin, VA Glazunova… - European journal of …, 2014 - Elsevier
A series of new 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones 6–13 bearing the cyclic diamine in the position 3 of the indole ring was synthesized. The majority of new …
Number of citations: 41 www.sciencedirect.com
GI Buravchenko, AM Scherbakov, LG Dezhenkova… - Bioorganic …, 2020 - Elsevier
In this article, we describe the synthesis of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxides bearing cyclic diamine residues at positions 6 or 7; the synthesis is based on the nucleophilic …
Number of citations: 9 www.sciencedirect.com
ED Boateng - 2014 - search.proquest.com
This thesis has a dual focus. The design, synthesis and anion recognition properties of six novel chiral zinc (II) bisporphyrin hosts with architectures resembling the corner of a box are …
Number of citations: 2 search.proquest.com
X Yu, M Zhang, T Annamalai, P Bansod… - European journal of …, 2017 - Elsevier
New antibacterial agents with novel target and mechanism of action are urgently needed to combat problematic bacterial infections and mounting antibiotic resistances. Topoisomerase …
Number of citations: 22 www.sciencedirect.com
V Canale, A Rak, M Kotańska, J Knutelska, A Siwek… - Molecules, 2018 - mdpi.com
Benign prostatic hyperplasia (BPH) is the most common male clinical problem impacting the quality of life of older men. Clinical studies have indicated that the inhibition of α 1A -/α 1D …
Number of citations: 3 www.mdpi.com
X Xu, X Chang, J Huang, D Zhang, M Wang… - European Journal of …, 2022 - Elsevier
Glutaminase 1 (GLS1) is overexpressed in multiple types of malignant tumors and is viewed as a promising target in cancer therapy. Thus, the discovery for small-molecule GLS1 …
Number of citations: 3 www.sciencedirect.com
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.